molecular formula C13H18N2O B8758801 (S)-3-amino-1-benzylazepan-2-one

(S)-3-amino-1-benzylazepan-2-one

Cat. No.: B8758801
M. Wt: 218.29 g/mol
InChI Key: WUBFFASJCUPUCX-UHFFFAOYSA-N
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Description

(S)-3-amino-1-benzylazepan-2-one is a chemical compound with the molecular formula C13H18N2O It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-1-benzylazepan-2-one typically involves the use of specific starting materials and reagents. One common method involves the reaction of benzylamine with a suitable azepanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-3-amino-1-benzylazepan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

(S)-3-amino-1-benzylazepan-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-3-amino-1-benzylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-3-amino-1-benzylazepan-2-one include:

Uniqueness

This compound is unique due to its specific structure, which includes a benzyl group attached to the azepanone ring. This structural feature may confer unique chemical and biological properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-amino-1-benzylazepan-2-one

InChI

InChI=1S/C13H18N2O/c14-12-8-4-5-9-15(13(12)16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,14H2

InChI Key

WUBFFASJCUPUCX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C(C1)N)CC2=CC=CC=C2

Origin of Product

United States

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